N-(4-chlorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(4-chlorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide: is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a thiazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-(4-methylphenyl)thiosemicarbazide with α-haloketones under basic conditions.
Synthesis of the Oxadiazole Ring: The thiazole intermediate is then reacted with appropriate nitriles and hydrazine derivatives to form the oxadiazole ring.
Coupling with Chlorophenyl Group: The final step involves coupling the oxadiazole-thiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and oxadiazole rings.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine and chlorinating agents such as thionyl chloride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines from nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its structure allows for modifications that can enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]acetamide
- N-(4-chlorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
The uniqueness of N-(4-chlorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C22H19ClN4O2S2 |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-[3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C22H19ClN4O2S2/c1-14-2-4-15(5-3-14)18-12-30-22(25-18)31-13-19-26-21(29-27-19)11-10-20(28)24-17-8-6-16(23)7-9-17/h2-9,12H,10-11,13H2,1H3,(H,24,28) |
InChI Key |
BLAAJUCHSVNSJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)SCC3=NOC(=N3)CCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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